

Establishing a Reference Standard for Monohydroxyisoflavone: A Comparative Guide

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Compound of Interest

Compound Name: Monohydroxyisoaflavine

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This guide provides a comprehensive comparison for establishing a reference standard for a specific monohydroxyisoflavone, 7-Hydroxyisoflavone. For comparative purposes, data for Daidzein (4',7-Dihydroxyisoflavone), a well-established isoflavone reference standard, is also presented. This document outlines key physicochemical properties, analytical methodologies, and experimental data to support the qualification of 7-Hydroxyisoflavone as a reference standard.

Physicochemical Properties and Purity

A reference standard must be thoroughly characterized with documented purity. The following table summarizes the key physicochemical properties of 7-Hydroxyisoflavone and Daidzein.

Property	7-Hydroxyisoflavone	Daidzein	Reference
Chemical Name	7-hydroxy-3-phenylchromen-4-one	7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one	[1]
Molecular Formula	C ₁₅ H ₁₀ O ₃	C ₁₅ H ₁₀ O ₄	[2][3]
Molecular Weight	238.24 g/mol	254.24 g/mol	[2][3]
CAS Number	13057-72-2	486-66-8	[2][3]
Appearance	White to off-white solid powder	Crystalline solid	[4]
Melting Point	214.0 to 218.0 °C	Not explicitly found	[4]
Purity (Typical)	≥98% (HPLC)	≥97.0% (HPLC)	

Solubility Characteristics

Solubility is a critical parameter for the preparation of standard solutions for analytical testing.

Solvent	7-Hydroxyisoflavone Solubility	Daidzein Solubility	Reference
DMSO	50 mg/mL (with sonication)	~30 mg/mL	[2][5]
Ethanol	Not explicitly found	~0.1 mg/mL	[5]
Dimethylformamide (DMF)	Not explicitly found	~10 mg/mL	[5]
Water	Sparingly soluble	Sparingly soluble in aqueous buffers	[5]
Methanol	Soluble	Soluble	
Acetone	Not explicitly found	Soluble	[6]

Stability Profile

Understanding the stability of a reference standard is crucial for ensuring its integrity over time.

Condition	7-Hydroxyisoflavone Stability	Daidzein Stability	Reference
Storage (Solid)	4°C, stored under nitrogen	2-8°C	[2]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month (in DMSO, under nitrogen)	Aqueous solutions not recommended for more than one day	[2] [5]
Thermal Stability	Data not available	Stable at elevated temperatures, with degradation observed at 120°C. The stability of daidzein was higher than that of glycitein or genistein.	[7] [8]
Photosensitivity	Data not available	Susceptible to photodegradation in the presence of riboflavin under light.	[9]

Analytical Characterization

A comprehensive analytical characterization is mandatory for a reference standard. This includes chromatographic purity and identity confirmation by spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC-UV)

Parameter	7-Hydroxyisoflavone	Daidzein
Typical Retention Time	Method dependent	Method dependent
Purity by HPLC-UV	≥98%	≥97.0%

Mass Spectrometry (MS)

Parameter	7-Hydroxyisoflavone	Daidzein	Reference
Ionization Mode	ESI+, ESI-	ESI+, ESI-	[10][11][12]
Precursor Ion [M+H] ⁺	m/z 239.0703	m/z 255	[1][11]
Precursor Ion [M-H] ⁻	m/z 237.0557	m/z 253.0495	[1][13]
Key Fragment Ions (ESI+)	183.1, 165.1, 184.1	227, 199, 137	[1][11]
Key Fragment Ions (ESI-)	209	225.0556, 224.0480, 197.0606, 135.0086	[1][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	7-Hydroxyisoflavone (Predicted/Reported Shifts in ppm)	Daidzein (Reported Shifts in ppm, DMSO-d ₆)	Reference
¹ H NMR	Data not compiled in a comparable format	6.81 (d, J=8.5 Hz, 2H), 6.87 (d, J=8.5 Hz, 2H), 6.93 (dd, J=8.5, 2.0 Hz, 1H), 7.03 (d, J=2.0 Hz, 1H), 7.38 (d, J=8.5 Hz, 2H), 7.96 (d, J=8.5 Hz, 1H), 8.29 (s, 1H), 9.55 (s, 1H, OH), 10.83 (s, 1H, OH)	[14]
¹³ C NMR	Data not compiled in a comparable format	102.4, 115.2, 115.5, 116.9, 122.5, 123.7, 127.5, 130.2, 153.1, 157.4, 157.6, 162.7, 174.9	[15]

Experimental Protocols

Detailed methodologies are essential for the consistent and accurate analysis of the reference standard.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is a general guideline and may require optimization for specific instrumentation and applications.

- Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).

- Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
 - Gradient Example: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
- Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Further dilute to working concentrations with the mobile phase.
- Sample Preparation: Extract the analyte from the matrix using an appropriate method, filter through a 0.45 µm filter, and dilute as necessary.

Mass Spectrometry (MS) Protocol

- Instrumentation: Liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: ESI positive and negative modes.
- MS/MS Analysis: Perform product ion scans on the precursor ions ($[M+H]^+$ and $[M-H]^-$) to obtain fragmentation patterns for identity confirmation.
- Data Analysis: Compare the fragmentation pattern of the sample with that of the certified reference standard.

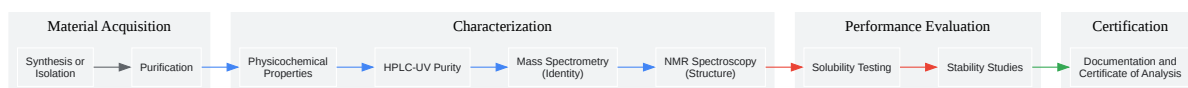
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

- Solvent: Deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Methanol-d₄).
- Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.
- Data Analysis: Assign all proton and carbon signals and compare the chemical shifts and coupling constants with established data for the reference standard.

Visualizations

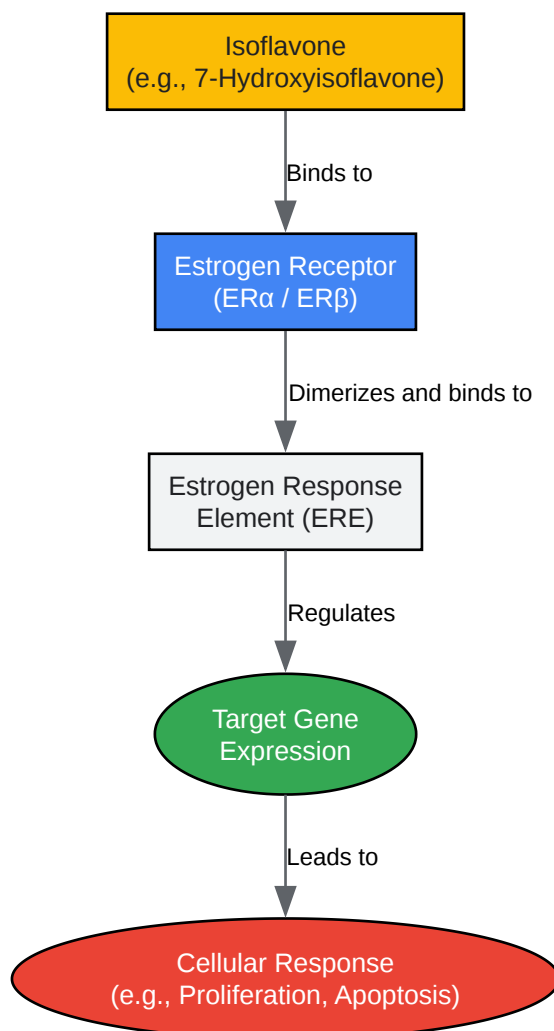
Experimental Workflow for Reference Standard Qualification



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Caption: Workflow for the qualification of a chemical reference standard.

Hypothetical Signaling Pathway of Isoflavones



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Caption: A simplified diagram of a potential isoflavone signaling pathway.

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